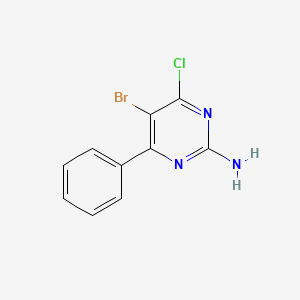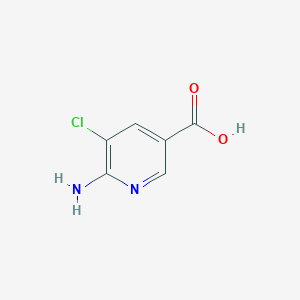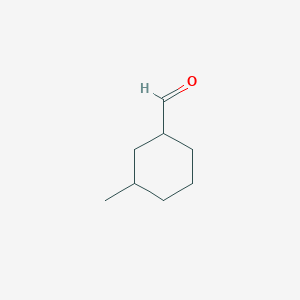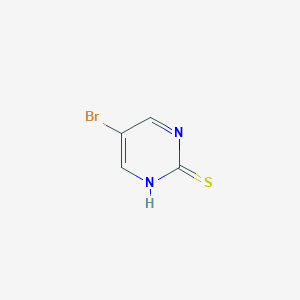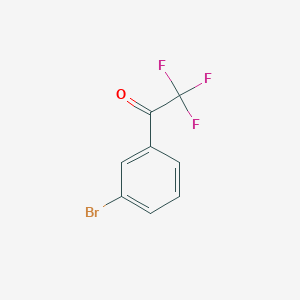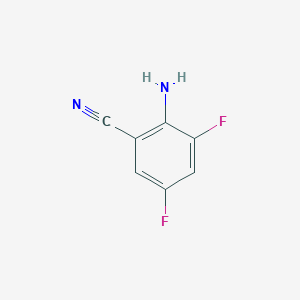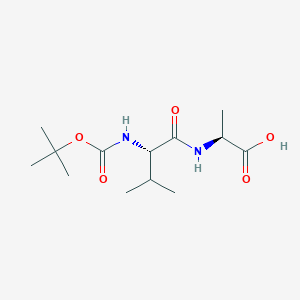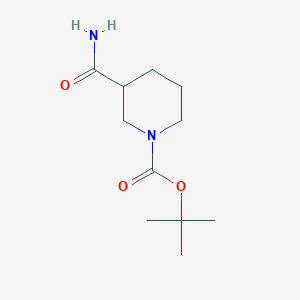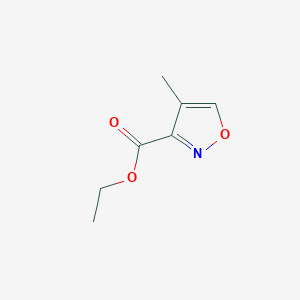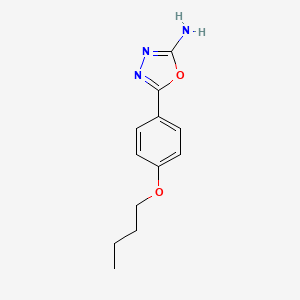
5-(4-丁氧基苯基)-1,3,4-噁二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The presence of the aryl group and the long alkyl chain in the structure of such compounds has been associated with potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes targeted for the treatment of conditions like dementias and myasthenia gravis .
Synthesis Analysis
The synthesis of 5-aryl-1,3,4-oxadiazoles typically involves the reaction of commercially available or in-house prepared hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using reagents such as p-toluenesulfonyl chloride and triethylamine. The yields for these reactions can vary from moderate to high, ranging from 41% to 100% . Although the specific synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is not detailed in the provided papers, the general synthetic route for similar compounds suggests a feasible approach for its preparation.
Molecular Structure Analysis
The molecular structure of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The aryl group, in this case, a butoxyphenyl moiety, is attached to the oxadiazole ring, which can influence the compound's interaction with biological targets such as enzymes .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are known to interact with AChE and BChE enzymes, potentially inhibiting their activity. The mode of interaction is non-covalent, and these compounds can block the entry into the enzyme gorge and catalytic site, which is crucial for their inhibitory function. The specific interactions and inhibitory potency can be influenced by the substituents on the oxadiazole ring, as seen in the structure-activity relationships identified in the studies .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine are not explicitly provided in the papers, the properties of similar 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically characterized by their spectroscopic data, including IR, 1H-NMR, 13C-NMR, and HRMS, which help in confirming their structure . The antioxidant properties of related compounds have been evaluated using assays such as DPPH and FRAP, indicating that some derivatives exhibit significant free-radical scavenging ability .
科学研究应用
抗微生物和抗增殖活性
1,3,4-噁二唑,包括类似于5-(4-丁氧基苯基)-1,3,4-噁二唑-2-胺的衍生物,在抗微生物和抗增殖应用中显示出潜力。例如,某些1,3,4-噁二唑的N-曼尼希碱已经表现出对病原细菌和真菌的抑制活性,以及对各种癌细胞系的强大抗增殖活性 (Al-Wahaibi et al., 2021)。
用于神经系统疾病的酶抑制
类似于上述化合物的5-芳基-1,3,4-噁二唑已被探索作为乙酰胆碱酯酶和丁酰胆碱酯酶的潜在抑制剂。这些酶是治疗痴呆症和重症肌无力等疾病的靶点。一些衍生物已显示出中等抑制作用,表明它们具有潜在的治疗用途 (Pflégr et al., 2022)。
创新合成方法
已开发了用于1,3,4-噁二唑衍生物的创新合成方法,其中可能包括5-(4-丁氧基苯基)-1,3,4-噁二唑-2-胺。这些方法提供了合成全取代1,3,4-噁二唑衍生物的替代和高效途径,拓宽了药物化学应用的范围 (Ramazani & Rezaei, 2010)。
抗氧化和抗炎性能
一些1,3,4-噁二唑-2-胺的衍生物显示出显著的抗氧化和抗炎活性。这些发现突显了在治疗氧化应激和炎症病症方面使用这类化合物的潜力 (Sravya et al., 2019)。
抗癌潜力
特定的N-芳基-5-取代-1,3,4-噁二唑-2-胺类似物表现出显著的抗癌活性。这些化合物已在各种癌细胞系中进行了测试,表明它们在癌症治疗中具有潜力作为治疗剂 (Ahsan et al., 2014)。
安全和危害
The safety and hazards of “5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific properties. A similar compound, “4-Butoxyacetanilide”, is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .
未来方向
属性
IUPAC Name |
5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQQCJUWDVEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565338 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
91643-58-2 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

